

Ranolazine-D8: A Comprehensive Technical Guide to its Analysis and Purity

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Compound of Interest

Compound Name: *Ranolazine-D8*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and purity assessment of **Ranolazine-D8**, a deuterated analog of the antianginal drug Ranolazine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the use of **Ranolazine-D8** as an internal standard in pharmacokinetic and bioequivalence studies, as well as in other research applications.

Physicochemical Properties and Specifications

Ranolazine-D8 is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. The key physicochemical properties and typical quality control specifications for **Ranolazine-D8** are summarized below.

Table 1: General Properties of **Ranolazine-D8**

Property	Value	Reference
Chemical Name	N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide	[1][2]
Synonyms	Ranolazine-d8 (piperazine-d8)	[1]
CAS Number	1092804-88-0	[1][3]
Molecular Formula	C ₂₄ H ₂₅ D ₈ N ₃ O ₄	[3]
Molecular Weight	435.59 g/mol	[2][3]
Appearance	White to off-white solid	[3][4]

Table 2: Purity and Quality Control Specifications

Test	Specification	Typical Value	Reference
Purity by HPLC	≥ 98.0%	99.9% - 100%	[3][5]
Isotopic Purity (Deuterium Incorporation)	≥ 98%	> 99 atom % D	[3][5]
Chemical Identity	Conforms to structure	Conforms	N/A
Mass Spectrometry	Conforms to expected mass	Conforms	N/A
¹ H-NMR Spectroscopy	Conforms to structure	Conforms	N/A
Residual Solvents	To be specified based on synthesis	To be determined	N/A
Water Content (Karl Fischer)	≤ 0.5%	To be determined	N/A

Experimental Protocols for Quality Control

The following sections detail the typical experimental methodologies employed for the comprehensive analysis and purity determination of **Ranolazine-D8**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a primary method for determining the chemical purity of **Ranolazine-D8** and detecting any non-labeled or other impurities.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used[6].
- Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., pH 7.0) and methanol in a ratio of approximately 35:65 (v/v)[6].
- Flow Rate: A flow rate of 1.0 mL/minute is generally applied[6].
- Detection: UV detection is performed at a wavelength of 220 nm[6].
- Sample Preparation: A stock solution of **Ranolazine-D8** is prepared by accurately weighing and dissolving the substance in the mobile phase to a known concentration.
- Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the chemical identity of **Ranolazine-D8** and assessing its isotopic purity.

Protocol:

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
- Chromatography: The HPLC conditions are similar to those described for the purity assessment to ensure good separation.
- Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used[7].
- Mass Analysis:
 - Full Scan: A full scan analysis is performed to determine the molecular weight of the parent ion. For **Ranolazine-D8**, the expected $[M+H]^+$ ion would be at m/z 436.6.
 - Product Ion Scan: Collision-induced dissociation (CID) is used to fragment the parent ion. The resulting fragmentation pattern is compared to that of a non-labeled Ranolazine reference standard to confirm the structural identity.
- Isotopic Purity Assessment: The relative intensities of the mass peaks corresponding to different deuterated species are measured to calculate the percentage of D8 incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

^1H and ^{13}C NMR spectroscopy are essential for the unambiguous structural confirmation of **Ranolazine-D8** and to verify the positions of deuterium labeling.

Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The **Ranolazine-D8** sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).

- ^1H -NMR: The ^1H -NMR spectrum is acquired. The absence of signals corresponding to the protons on the piperazine ring confirms successful deuteration. The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of Ranolazine.
- ^{13}C -NMR: The ^{13}C -NMR spectrum is acquired to confirm the carbon skeleton of the molecule.
- 2D-NMR: Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC can be employed for complete and unambiguous assignment of all proton and carbon signals, further confirming the structure[8].

Workflow and Data Analysis

The overall workflow for the analysis of a batch of **Ranolazine-D8** involves a series of sequential tests to ensure its quality and purity.



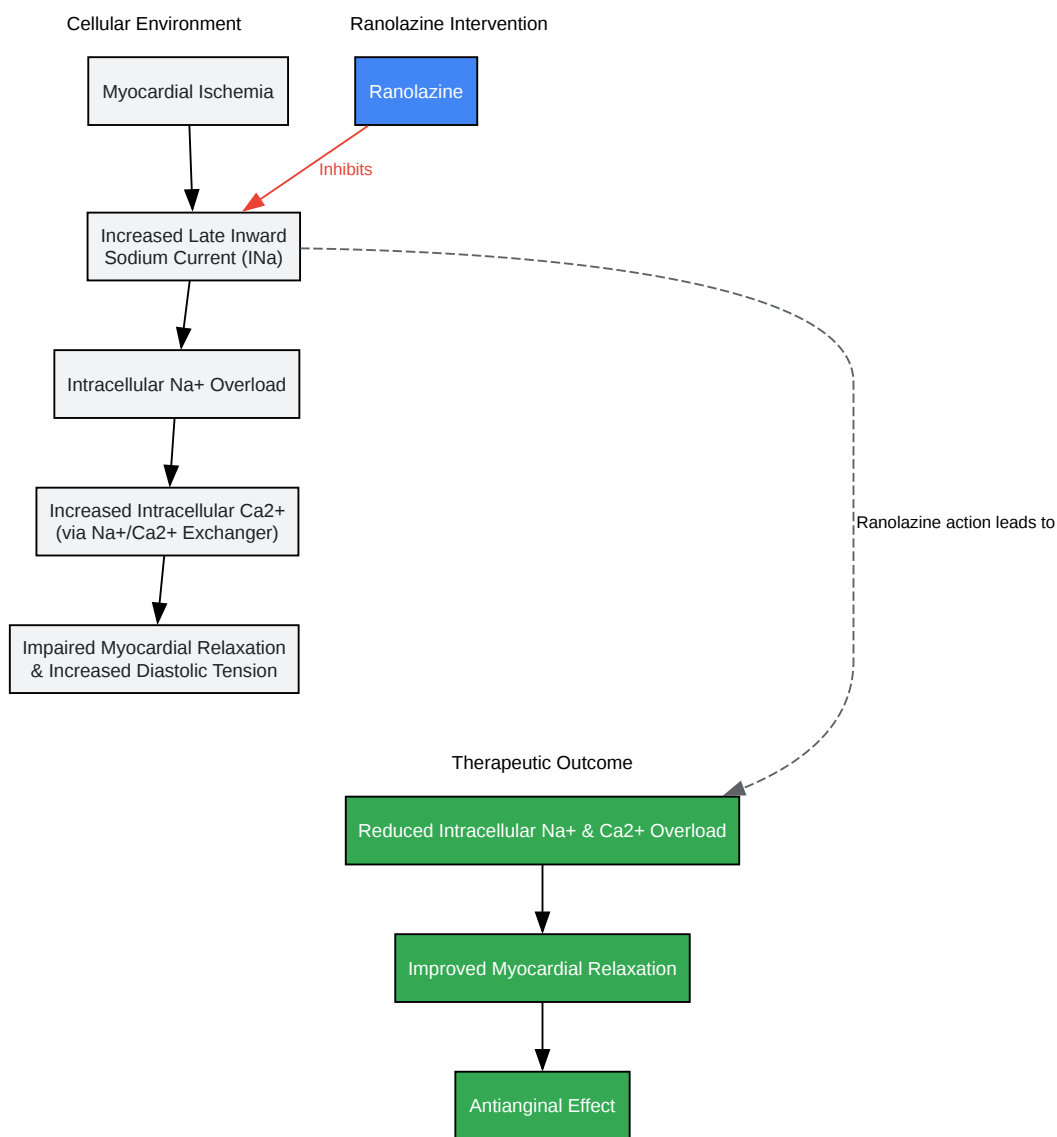
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Caption: Figure 1. Analytical Workflow for **Ranolazine-D8** Quality Control.

Signaling Pathways and Mechanism of Action

While the primary focus of this guide is on the analytical aspects of **Ranolazine-D8**, it is pertinent for researchers to be aware of the mechanism of action of the non-labeled compound, Ranolazine. Ranolazine is known to exert its antianginal effects primarily through the inhibition of the late inward sodium current (INa) in cardiomyocytes[9][10].

Figure 2. Simplified Mechanism of Action of Ranolazine

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Caption: Figure 2. Simplified Mechanism of Action of Ranolazine.

By inhibiting the late INa, Ranolazine prevents the subsequent intracellular sodium and calcium overload that occurs during myocardial ischemia. This leads to improved myocardial relaxation and a reduction in diastolic tension, thereby alleviating the symptoms of angina.

Conclusion

The quality and purity of **Ranolazine-D8** are paramount for its reliable use as an internal standard and in other research applications. This technical guide has outlined the key analytical methodologies and specifications for the comprehensive assessment of **Ranolazine-D8**. Adherence to these rigorous analytical protocols ensures the identity, purity, and structural integrity of this critical research tool, thereby contributing to the accuracy and reproducibility of scientific findings.

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